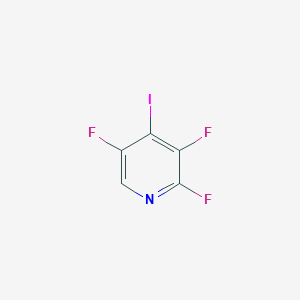

2,3,5-Trifluoro-4-iodopyridine

Description

Overview of Polyhalogenated Heteroaromatic Compounds in Synthetic Chemistry

Polyhalogenated heteroaromatic compounds, which are cyclic organic compounds containing atoms of at least two different elements in their rings and multiple halogen atoms, are of paramount importance in modern synthetic chemistry. researchgate.netresearchgate.net These molecules serve as versatile intermediates for creating value-added products with applications in medicinal chemistry, agrochemicals, and materials science. bohrium.comnih.gov The presence of multiple halogen substituents, which can be the same or different, offers a rich platform for selective functionalization, allowing for the stepwise and controlled introduction of various chemical groups. acs.org

The functionalization of these compounds often relies on site-selective cross-coupling reactions, where one halogen atom reacts in preference to others. bohrium.comacs.org This selectivity can be influenced by several factors, including the electronic properties of the heteroaromatic ring, steric hindrance, the nature of the halogen atoms (I > Br > Cl > F for oxidative addition in typical cross-coupling), and the specific reaction conditions, such as the choice of catalyst, ligands, or additives. bohrium.comnih.gov For instance, in polyhalogenated pyridines, the position of the halogen relative to the nitrogen atom significantly impacts its reactivity. rsc.org The ability to selectively functionalize these scaffolds is crucial for the efficient synthesis of complex molecular architectures. acs.org

The development of methods to achieve site-selective reactions on polyhalogenated heteroarenes remains an active area of research, as it provides a powerful tool for molecular diversification. bohrium.comnih.gov These building blocks are instrumental in constructing libraries of compounds for drug discovery and for fine-tuning the properties of functional materials. acs.orgnih.gov

The Role of Fluorine and Iodine in Pyridine (B92270) Derivatives for Modulating Chemical Reactivity and Biological Activity

The presence of both fluorine and iodine atoms on a pyridine ring, as seen in 2,3,5-Trifluoro-4-iodopyridine, creates a molecule with unique and highly useful chemical properties. The two halogens play distinct and often complementary roles in modulating both chemical reactivity and biological activity.

Fluorine's Influence: The fluorine atom, being the most electronegative element, imparts significant changes to the pyridine ring's properties. Its strong electron-withdrawing nature decreases the basicity of the pyridine nitrogen, which can affect the molecule's solubility and interaction with biological targets. In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. nih.govdovepress.com This can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, fluorine substitution can influence molecular conformation and binding affinity to proteins. nih.gov

Iodine's Role: In contrast to the relatively inert C-F bond, the carbon-iodine bond is the most reactive among the halogens in many catalytic reactions. The iodine atom serves as an excellent leaving group, making it a prime site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at a specific position on the pyridine ring. This "iodine handle" is a key feature for chemists building complex molecules. The interaction between iodine on a molecule and a lone pair of electrons on a nitrogen atom in another molecule (a halogen bond) is also a recognized force in crystal engineering and molecular recognition. acs.orgnih.gov

The combination of fluorine and iodine on a pyridine scaffold thus provides a powerful tool for synthetic chemists. The fluorine atoms modulate the electronic and biological properties while the iodine atom provides a reactive center for further elaboration, enabling the synthesis of complex, highly functionalized pyridine derivatives. rsc.orgrsc.org

| Feature | Role of Fluorine | Role of Iodine |

| Electronegativity | High; strong electron-withdrawing effect. | Lower than other halogens. |

| Bond Strength (C-X) | Very strong; enhances metabolic stability. nih.gov | Weakest among halogens; good leaving group. |

| Reactivity | Generally low reactivity in cross-coupling. rsc.org | High reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Biological Impact | Can increase lipophilicity and binding affinity. nih.govchigroup.site | Can be used as a heavy atom for structural studies. |

| Synthetic Utility | Modulates electronic properties and blocks metabolic sites. nih.govdovepress.com | Provides a reactive "handle" for molecular elaboration. |

Historical Context and Evolution of Research on Trifluoromethylated Pyridines

While this compound is a trifluorinated compound, the related class of trifluoromethylated pyridines (TFMPs), which contain a -CF3 group, has a rich history that has significantly influenced the broader field of fluorine chemistry. The first investigations into the biological activity of trifluoromethyl groups began as early as 1927. wikipedia.org The first synthesis of an aromatic compound with a trifluoromethyl group was achieved by Frédéric Swarts in 1898. jst.go.jp

The introduction of a trifluoromethyl group onto a pyridine ring was first reported in 1947. jst.go.jp However, it was the development of economically viable synthetic processes in the early 1980s that led to a rapid increase in research and development involving TFMP derivatives. nih.gov These processes often involved the chlorination and subsequent fluorination of picoline (methylpyridine) isomers. jst.go.jp

The impact of this research is particularly evident in the agrochemical industry. nih.gov The first commercial herbicide containing a TFMP moiety, Fluazifop-butyl, was introduced in 1982. researchoutreach.org Since then, over 20 different TFMP-containing agrochemicals have been commercialized, used as herbicides, insecticides, and fungicides. jst.go.jpnih.gov The success of these compounds is attributed to the unique physicochemical properties that the trifluoromethyl group imparts, combined with the characteristics of the pyridine ring. nih.govnih.gov

Key Milestones in Trifluoromethylated Pyridine Research:

| Year | Development | Significance |

| 1898 | Swarts reports the first synthesis of an aromatic trifluoromethyl compound. jst.go.jp | Laid the foundational chemistry for trifluoromethylation. |

| 1947 | First report of a trifluoromethyl group being introduced into a pyridine ring. jst.go.jp | Extended trifluoromethylation to heteroaromatic systems. |

| Early 1980s | Development of economically feasible synthesis routes for TFMP intermediates. nih.gov | Spurred rapid growth in research and commercial applications. |

| 1982 | Introduction of Fluazifop-butyl, the first TFMP-based herbicide. researchoutreach.org | Demonstrated the commercial potential of TFMPs in agrochemicals. |

| 1990-Present | A significant increase in the number of commercialized TFMP-containing pesticides and pharmaceuticals. jst.go.jpnih.gov | Established TFMPs as a key structural motif in life science industries. |

The research into trifluoromethylated pyridines has provided valuable insights into the effects of fluorine on the properties of heterocyclic compounds, paving the way for the development of a wide range of fluorinated molecules, including polyfluorinated pyridines like this compound. nih.govchigroup.site

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYALVHPYUOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738891 | |

| Record name | 2,3,5-Trifluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057393-65-3 | |

| Record name | 2,3,5-Trifluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trifluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5 Trifluoro 4 Iodopyridine

De Novo Pyridine (B92270) Ring Construction Approaches

De novo strategies involve the formation of the pyridine ring from acyclic starting materials. While versatile for accessing a wide range of substitution patterns, specific examples detailing the de novo construction of 2,3,5-Trifluoro-4-iodopyridine are not prominently featured in the scientific literature. illinois.eduorganic-chemistry.org Generally, such syntheses, like the Hantzsch pyridine synthesis or others involving [3+3] or [4+2] cycloadditions, can be challenging to adapt for the regioselective introduction of multiple, distinct halogen substituents. illinois.edu The harsh conditions sometimes required can also lead to side reactions and limit the functional group tolerance. For highly specific halogenation patterns as seen in this compound, functionalization of a pre-existing pyridine scaffold is often the more practical and commonly employed approach.

Functionalization of Pre-existing Fluorinated Pyridine Scaffolds

This approach is the most common for synthesizing polyhalogenated pyridines. It involves starting with a pyridine ring that already contains some of the required fluorine atoms and then introducing the iodine atom at the desired position. Directed ortho-metalation is a key strategy in this context.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govharvard.edu It involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic species is then trapped with an electrophile. In the context of fluoropyridines, the fluorine atoms themselves can act as directing groups, guiding the metalation to an adjacent position.

The synthesis of this compound can be achieved by the regioselective lithiation of a suitable fluoropyridine precursor, such as 2,3,5-trifluoropyridine, followed by quenching with an iodine source. The regioselectivity of the lithiation is crucial and is dictated by the electronic effects and directing ability of the fluorine substituents. researchgate.netresearchgate.net The deprotonation is expected to occur at the most acidic C-H position, which is influenced by the inductive effects of the adjacent fluorine atoms. For 2,3,5-trifluoropyridine, the C-4 position is flanked by fluorine atoms at C-3 and C-5, making the H-4 proton particularly acidic and susceptible to abstraction by a strong base. researchgate.net

The general reaction is as follows:

Deprotonation: A fluorinated pyridine is treated with a strong organolithium base at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a lithiated intermediate. researchgate.netchemicalbook.com

Iodination: The resulting pyridyllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or other iodinating agents, to install the iodine atom at the C-4 position. chemicalbook.com

This method provides a direct and efficient route to the target compound, provided that the lithiation occurs with high regioselectivity.

The choice of the organolithium base is critical for the success of the directed ortho-metalation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base frequently used for the deprotonation of (hetero)aromatic C-H bonds. researchgate.netresearchgate.net Its bulky nature minimizes the risk of nucleophilic addition to the pyridine ring, a common side reaction when using bases like n-butyllithium (n-BuLi). harvard.edu

Several factors related to the base influence the reaction outcome:

| Base | Characteristics | Application in Pyridine Lithiation |

| LDA | Strong, non-nucleophilic, sterically hindered | Widely used for regioselective deprotonation of halopyridines; minimizes nucleophilic attack on the ring. researchgate.netchemicalbook.com |

| n-BuLi | Strong, nucleophilic | Can lead to side reactions, including addition to the pyridine ring or halogen-metal exchange, but can be effective in certain cases. harvard.edu |

| sec-BuLi | Stronger, more sterically hindered than n-BuLi | Often used for difficult deprotonations. |

| LiTMP | Very strong, non-nucleophilic, highly hindered | Lithium 2,2,6,6-tetramethylpiperidide is used for selective metalations where LDA might fail or give poor results. |

The reaction conditions, particularly temperature, must be carefully controlled. Lithiated halopyridines can be unstable at higher temperatures, leading to decomposition or undesired rearrangements. researchgate.net Quenching the reaction at low temperatures (e.g., -78 °C to -95 °C) is often necessary to obtain the desired product in high yield. researchgate.net

A significant consideration in the metalation of halopyridines is the phenomenon known as the "halogen dance". nih.govwikipedia.org This base-catalyzed isomerization involves the migration of a halogen atom (typically bromine or iodine) from its original position to another on the ring. wikipedia.orgclockss.org The process is driven by the formation of a more stable organolithium intermediate. nih.gov

The general mechanism proceeds as follows:

Deprotonation of the pyridine ring by a strong base (e.g., LDA) at a position ortho to a directing group.

The resulting lithiated species can exist in equilibrium with other isomers.

A halogen atom from another molecule (or intramolecularly) is transferred to the lithiated carbon, and the lithium is transferred to the carbon that originally bore the halogen, leading to a rearranged product after quenching.

For fluoro-iodopyridines, a halogen dance can lead to a mixture of isomers. For instance, attempting to deprotonate a fluoro-iodopyridine might result in the migration of the iodine atom to the thermodynamically most stable position before the intermediate can be trapped. nih.govresearchgate.net Controlling the reaction temperature and time is crucial to suppress or direct this rearrangement. researchgate.net In some cases, the halogen dance can be exploited synthetically to access isomers that are difficult to prepare by other means. clockss.orgnih.gov

Halogen shuffling is a broader term that encompasses halogen dance reactions and other isomerization processes. clockss.org These techniques can be used to convert a more readily available isomer of a halo-pyridine into a less accessible one. The thermodynamic stability of the intermediate organolithium species often dictates the final product distribution. nih.gov By carefully selecting the base and reaction conditions (temperature, solvent, additives), it is possible to control the position of the halogen. While specific protocols for isomerizing a different trifluoro-iodopyridine into this compound are not extensively documented, the principles of halogen dance chemistry suggest that such transformations are plausible under the right conditions. nih.govresearchgate.net Continuous-flow chemistry has emerged as a powerful tool to control these fast and highly exothermic reactions, allowing for precise temperature and residence time management to favor a desired regioisomer over another that might be formed through a halogen dance. nih.govresearchgate.net

Oxidation of Hydrazinopyridines in the Presence of Methyl Iodide

The starting material, 2,3,5-trifluoro-4-hydrazinopyridine, would be a necessary precursor for this synthesis. The general principle of this reaction type suggests that the hydrazine group at the 4-position of the pyridine ring is converted into a good leaving group upon oxidation, facilitating its substitution by an iodide ion from the methyl iodide.

Table 1: Hypothetical Reaction Parameters for the Oxidation of 2,3,5-Trifluoro-4-hydrazinopyridine

| Parameter | Condition |

| Starting Material | 2,3,5-Trifluoro-4-hydrazinopyridine |

| Reagents | Methyl Iodide, Oxidizing Agent |

| Solvent | A suitable organic solvent (e.g., Dichloromethane, Chloroform) |

| Temperature | Typically mild to moderate temperatures |

| Reaction Time | Dependent on substrate and reaction conditions |

Note: This data is extrapolated from the synthesis of analogous compounds and requires experimental verification for this compound.

Reaction of Pentafluoropyridine with Sodium Iodide

A more direct and often preferred method for the synthesis of polyfluoro-4-iodopyridines is the nucleophilic aromatic substitution (SNAr) reaction of a perfluorinated pyridine with an iodide salt. In the case of synthesizing a trifluoro-iodopyridine, a similar strategy starting from a tetrafluoropyridine would be employed. For instance, the reaction of pentafluoropyridine with sodium iodide in a suitable solvent like dimethylformamide (DMF) has been shown to produce 2,3,5,6-tetrafluoro-4-iodopyridine (B174047).

This reaction is highly regioselective, with the nucleophilic attack of the iodide ion preferentially occurring at the 4-position (para) of the pyridine ring. This selectivity is attributed to the strong electron-withdrawing nature of the nitrogen atom and the fluorine substituents, which activates the para position for nucleophilic attack. The reaction of 3-chloro-2,4,5,6-tetrafluoropyridine with sodium iodide in dimethylformamide has also been reported to yield 3-chloro-2,5,6-trifluoro-4-iodopyridine, further demonstrating the utility of this method for producing trifluoro-iodopyridine derivatives.

Table 2: Reaction Parameters for the Synthesis of a Trifluoro-iodopyridine Derivative

| Parameter | Condition |

| Starting Material | A suitable tetrafluoropyridine |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated temperatures are typically required |

| Yield | Generally good to excellent |

Note: The specific starting material for this compound would likely be a tetrafluoropyridine with a leaving group at a position other than 2, 3, or 5, or a related precursor that can be converted in situ.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

A comparative analysis of the two synthetic methodologies reveals distinct advantages and disadvantages for each approach.

| Feature | Oxidation of Hydrazinopyridine | Reaction with Sodium Iodide |

| Yield | Variable, dependent on the stability of the hydrazine precursor and reaction conditions. | Generally high yields are reported for analogous compounds. |

| Selectivity | High, as the reaction is specific to the hydrazine group at the 4-position. | Excellent regioselectivity for the 4-position due to electronic effects of the pyridine ring and fluorine atoms. |

| Scalability | May be limited by the availability and stability of the hydrazinopyridine starting material, as well as the handling of potentially hazardous intermediates. | This route is often more amenable to large-scale synthesis due to the availability of fluorinated pyridine starting materials and the straightforward nature of the reaction. |

| Precursor Availability | Requires the synthesis of the specific hydrazinopyridine precursor, which can add extra steps to the overall process. | Relies on commercially available or readily synthesizable polyfluorinated pyridines. |

Reactivity and Mechanistic Investigations of 2,3,5 Trifluoro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 2,3,5-trifluoro-4-iodopyridine ring is a prominent reaction pathway. The fluorine atoms and the pyridine (B92270) nitrogen atom strongly activate the ring system towards attack by nucleophiles. These reactions typically proceed via a two-step addition-elimination mechanism involving a stable intermediate known as a Meisenheimer complex. researchgate.netmdpi.com

The regioselectivity of nucleophilic attack is a critical aspect of the chemistry of polyhalopyridines. In this compound, the potential sites for substitution are the carbon atoms bearing the fluorine atoms (C-2, C-3, C-5) and the iodine atom (C-4). Typically, nucleophilic attack is highly favored at the positions para (C-4) and ortho (C-2) to the ring nitrogen, as these positions are most activated. stackexchange.comquora.comyoutube.com

The Hard and Soft Acid-Base (HSAB) principle can be employed to rationalize the observed regioselectivity. The carbon atoms attached to the highly electronegative fluorine atoms are considered "hard" electrophilic centers. In contrast, the carbon atom bonded to the more polarizable iodine atom is a "soft" electrophilic center.

According to HSAB theory, hard nucleophiles will preferentially react with hard electrophiles, and soft nucleophiles will react with soft electrophiles. Therefore, hard nucleophiles are expected to attack the C-F positions, particularly the activated C-2 position, while soft nucleophiles are predicted to target the C-I bond at the C-4 position.

The nature of the attacking nucleophile plays a decisive role in directing the position of substitution, a behavior well-documented in the closely related compound 2,3,5,6-tetrafluoro-4-iodopyridine (B174047).

O- and N-centered Nucleophiles (Hard Nucleophiles): Oxygen-centered nucleophiles (e.g., hydroxide (B78521), methoxide) and nitrogen-centered nucleophiles (e.g., ammonia) are classified as hard nucleophiles. In reactions with polyfluoro-iodopyridines, these nucleophiles preferentially attack the hard electrophilic centers at the C-F positions. For instance, hydroxide, methoxide (B1231860), and ammonia (B1221849) have been shown to attack 2,3,5,6-tetrafluoro-4-iodopyridine at the C-2 position, displacing a fluorine atom rather than the iodine atom at the C-4 position. This leads to the formation of 2-substituted-3,5,6-trifluoro-4-iodopyridines.

S-centered Nucleophiles (Soft Nucleophiles): Sulfur-centered nucleophiles, such as thiols, are considered soft nucleophiles. Based on HSAB principles, these nucleophiles would be expected to show a higher propensity to attack the softer C-4 position, leading to the displacement of the iodide.

The following table summarizes the expected regioselectivity based on nucleophile type, drawing parallels from related compounds.

| Nucleophile Type | Center | HSAB Classification | Expected Position of Attack | Product Type |

| Alkoxides (e.g., CH₃O⁻) | O | Hard | C-2 | 2-alkoxy-3,5-difluoro-4-iodopyridine |

| Amines (e.g., NH₃) | N | Hard | C-2 | 2-amino-3,5-difluoro-4-iodopyridine |

| Thiolates (e.g., RS⁻) | S | Soft | C-4 | 4-thioether-2,3,5-trifluoropyridine |

The nitrogen atom within the pyridine ring is fundamental to the molecule's reactivity in SNAr reactions. semanticscholar.org As an electronegative heteroatom, it exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the aromatic system. This withdrawal of electron density makes the entire ring electron-deficient and thus more susceptible to attack by nucleophiles compared to a benzene ring. youtube.com

The activating effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. stackexchange.comquora.com When a nucleophile attacks at the C-2 or C-4 position, the resulting anionic intermediate (Meisenheimer complex) is significantly stabilized by resonance. One of the resonance structures allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.com In contrast, attack at the C-3 or C-5 positions does not permit such delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate and a higher activation energy for its formation. stackexchange.com

The generally accepted mechanism for SNAr reactions is a two-step process that proceeds through an anionic, non-aromatic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). bris.ac.ukwikipedia.org

In the first step, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a sigma (σ) bond and breaking the aromaticity. This results in a resonance-stabilized, negatively charged intermediate. mdpi.comwikipedia.org For this compound, attack at the C-2 position by a nucleophile (Nu⁻) would yield the following intermediate:

The presence of multiple electron-withdrawing fluorine atoms and the ring nitrogen helps to stabilize this anionic complex, making its formation feasible. researchgate.net In the second, typically faster step, the leaving group (in this case, a fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. While often transient, these intermediates have been isolated and characterized in reactions of arenes with strong electron-withdrawing groups. bris.ac.uk

Regioselectivity of Nucleophilic Attack on this compound

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C-4 position of this compound is an excellent site for transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more reactive in oxidative addition steps with transition metal catalysts (e.g., palladium, copper) than the strong C-F bonds. This differential reactivity allows for selective functionalization at the C-4 position while leaving the fluorine atoms intact.

Various cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. semanticscholar.org

Stille Coupling: Reaction with organostannanes. semanticscholar.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Trifluoromethylation: In-situ generated (trifluoromethyl)copper can react with iodopyridines to introduce a CF₃ group. researchgate.net

The following table provides illustrative examples of potential cross-coupling reactions at the C-4 position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | 4-Aryl-2,3,5-trifluoropyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) | 4-Alkynyl-2,3,5-trifluoropyridine |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | C(sp²)-N | 4-Amino-2,3,5-trifluoropyridine |

| Trifluoromethylation | CF₃SiMe₃ / CuI | KF | C(sp²)-C(sp³) | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine |

Suzuki-Miyaura Cross-Coupling Reactions of the C-I Bond

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide or triflate. In the context of this compound, the highly reactive carbon-iodine (C-I) bond is the primary site for this transformation. The reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex molecules like pharmaceuticals and functional materials.

The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and, finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand coordinated to the palladium catalyst is critical in Suzuki-Miyaura couplings, significantly influencing reaction efficiency, selectivity, and the prevention of side reactions. acs.org For polyfluorinated pyridine systems, which are electron-poor, the ligand's electronic and steric properties are paramount.

Research has shown that bulky, electron-rich phosphine ligands can enhance the reactivity of otherwise unreactive electrophiles, such as aryl chlorides. libretexts.org In the case of electron-poor substrates like fluorinated pyridines, ligands containing dicyclohexylphosphino (PCy₂) moieties have demonstrated a lower propensity for forming undesirable side products. acs.org Specifically, bulky phosphine ligands like RuPhos have been identified as optimal for certain transformations involving pyridyl-sulfonyl fluorides, a related class of electron-deficient substrates. claremont.edunih.gov The proper ligand can facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination, leading to higher yields and cleaner reaction profiles. For instance, studies on the coupling of Z-alkenyl halides highlighted that the choice of ligand, such as Pd(P(o-Tol)₃)₂, was crucial for maintaining the stereochemical integrity of the product. organic-chemistry.org

Interactive Table: Impact of Ligand Selection on Suzuki-Miyaura Coupling

| Ligand Family | Key Characteristics | Typical Application/Outcome |

| Buchwald-type (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines | High reactivity, good for challenging substrates, can reduce side products. |

| Ferrocenylphosphines (e.g., dppf) | Good thermal stability, defined bite angle | Widely used, effective for a range of substrates. |

| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, bulky | Can enhance oxidative addition for less reactive halides. |

Coupling reactions involving electron-poor substrates like polyfluorinated pyridines present distinct challenges. The electron-withdrawing nature of the fluorine atoms can affect the electronics of the pyridine ring, influencing the rate of oxidative addition. A significant challenge is the formation of side products, with homocoupling of the boronic acid reagent being a common issue. acs.orgreddit.com

This side reaction, where two boronic acid molecules couple with each other, competes with the desired cross-coupling pathway and reduces the yield of the target product. The formation of such byproducts can be influenced by the choice of catalyst, ligand, base, and solvent. acs.org For example, in a study on polyfluorinated biphenyl synthesis, it was found that ligands with PCy₂ groups minimized side product formation, while the choice of base (e.g., K₂CO₃ vs. Na₂CO₃) also had a measurable impact on both yield and side product levels. acs.org Careful optimization of reaction conditions is therefore essential to favor the desired cross-coupling pathway over competing side reactions like homocoupling.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. For fluorinated pyridines, the key steps are influenced by the electronic properties of the substrate.

Oxidative Addition: This is often the rate-determining step of the cycle. libretexts.org A Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond of this compound) to form a Pd(II) complex. The reactivity order for halides is generally I > Br > Cl > F. libretexts.org The electron-deficient nature of the fluorinated pyridine ring can enhance the rate of oxidative addition compared to more electron-rich aryl halides.

Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron reagent.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org The electronic nature of the ligands and the substrates can influence the facility of this step. For electron-deficient systems, ensuring this step is efficient is crucial to turn over the catalyst effectively.

Computational studies on related systems, such as nickel-catalyzed couplings of acid fluorides, provide analogous insights. These studies break down the process into stages: oxidative addition (breaking a C-F bond), transmetalation, and reductive elimination, confirming the fundamental steps of the cross-coupling mechanism.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is widely used to synthesize conjugated enynes and arylalkynes under mild conditions. libretexts.org

For this compound, the reactive C-I bond is the site of coupling. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyridine to the Pd(0) catalyst occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. The final step is reductive elimination, which yields the alkynylated pyridine product and regenerates the Pd(0) catalyst. libretexts.org

The Sonogashira coupling has been successfully applied to various brominated and iodinated pyridine derivatives, demonstrating its utility in functionalizing these heterocyclic cores. researchgate.netsoton.ac.uk The reactivity of the halide follows the general trend I > Br > Cl, making the C-I bond of this compound an excellent electrophilic partner for this transformation. wikipedia.org

C–H Functionalization Strategies for Distal Positions

While cross-coupling reactions are excellent for functionalizing positions with pre-existing handles like halides, C–H functionalization offers a more atom-economical approach to modify other positions on the pyridine ring. This strategy involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

Iridium-catalyzed C-H borylation is a prominent method for introducing a boronic ester group onto an aromatic or heteroaromatic ring. This transformation is highly valuable as the resulting borylated products can serve as versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

For substituted pyridines, the regioselectivity of the borylation is a key consideration. Research has shown that the reaction's outcome is often governed by steric effects. nih.gov For instance, in trifluoromethyl-substituted pyridines, the bulky CF₃ group can direct the borylation to less sterically hindered positions on the ring. acs.org This sterically driven regioselectivity allows for the predictable installation of a boronic ester group at a specific C-H bond. digitellinc.com

The general mechanism involves an iridium catalyst that activates a C-H bond, followed by reaction with a boron-containing reagent like pinacolborane (HBPin) or bis(pinacolato)diboron (B₂Pin₂). While highly effective for many aromatic systems, the application to pyridines can be challenging due to potential catalyst inhibition by the lone pair of electrons on the nitrogen atom. However, appropriate substitution patterns on the pyridine ring can overcome this issue, enabling efficient borylation. digitellinc.com The electronic properties of the substituents can also play a role in modulating the regioselectivity of the C-H borylation process on fluorinated arenes. researchgate.net

Interactive Table: Factors Influencing Regioselectivity in C-H Borylation

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Borylation occurs at the least sterically hindered C-H position. | A bulky substituent at C2 will direct borylation away from the C3 and C6 positions. acs.org |

| Electronic Effects | Electron-withdrawing groups can influence the acidity of C-H bonds, affecting reactivity. | In some fluorinated arenes, electronic preferences can override steric effects. researchgate.net |

| Catalyst/Ligand | The ligand on the iridium center can influence which C-H bond is activated. | Different pincer ligands on cobalt catalysts have been shown to induce ortho- vs. meta-selectivity. |

| Directing Groups | A functional group can coordinate to the metal center, directing borylation to a specific nearby C-H bond. | Not directly discussed for this substrate, but a common strategy in C-H activation. |

Palladium-Catalyzed C-H Alkenylation

Palladium-catalyzed C-H alkenylation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, allowing for the direct coupling of a C-H bond with an alkene. This transformation is typically achieved through a directing group strategy, where a coordinating group on the substrate positions the palladium catalyst in proximity to the targeted C-H bond, facilitating its activation. The general mechanism often involves the formation of a cyclometalated palladium intermediate. nih.gov This intermediate, typically a palladacycle, is a key species in the catalytic cycle. nih.gov The cycle is generally understood to proceed via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. In the widely accepted Pd(II)/Pd(0) cycle, the process begins with a C-H activation step to form a Pd(II) palladacycle. This is followed by coordination of the alkene, migratory insertion into the Pd-C bond, and subsequent β-hydride elimination to release the alkenylated product and a Pd(0) species. The Pd(II) catalyst is then regenerated through oxidation. nih.gov

While this methodology has been successfully applied to a variety of substrates, including phenylpyridines and pyridine N-oxides, its application to highly functionalized and electron-deficient substrates like this compound is not prominently documented in the literature. nih.govbeilstein-journals.org The reactivity of polyhalogenated pyridines in palladium-catalyzed reactions is often dominated by the chemistry of the carbon-halogen bonds. The carbon-iodine bond, in particular, is highly susceptible to oxidative addition to a Pd(0) center, which is the initial step in other palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira couplings. wikipedia.org

In the case of this compound, the C-I bond is significantly more reactive towards palladium catalysts than the C-H bonds of the pyridine ring. Therefore, under typical conditions for palladium-catalyzed C-H alkenylation, a Heck-type reaction involving the C-I bond would be the overwhelmingly favored pathway. This would result in the substitution of the iodine atom with the alkene group, rather than the activation of a C-H bond. For C-H activation to occur, the C-I bond would likely need to be unreactive under the chosen catalytic conditions, or the directing group would need to provide a sufficiently strong chelation assistance to favor C-H activation over the facile C-I bond cleavage. Research in this area has focused more on the functionalization of the C-I bond due to its inherent reactivity.

Direct Trifluoromethylation using (Trifluoromethyl)copper Species

Direct trifluoromethylation of aryl and heteroaryl halides is a crucial transformation in medicinal and agricultural chemistry due to the profound effect the trifluoromethyl group can have on the biological activity of a molecule. nih.govbeilstein-journals.org Copper-mediated or -catalyzed trifluoromethylation has become a method of choice for this purpose, with (trifluoromethyl)copper (CuCF₃) being a key reactive intermediate. beilstein-journals.org This species can be generated from a variety of precursors and can effectively transfer the CF₃ group to aryl and heteroaryl iodides, including iodopyridines. nih.govresearchgate.net

In-situ Generation of (Trifluoromethyl)copper

The transient and often unstable nature of (trifluoromethyl)copper necessitates its generation in situ for synthetic applications. Several methods have been developed for this purpose, utilizing different trifluoromethyl sources and copper reagents.

One common and effective method involves the reaction of (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) with a copper(I) halide, typically CuI, in the presence of a fluoride source like potassium fluoride. researchgate.net The fluoride ion activates the silicon-carbon bond, facilitating the transfer of the CF₃ group to the copper center.

Another approach utilizes trifluoromethyl iodide (CF₃I) and elemental zinc to form a trifluoromethylzinc reagent in situ, which then undergoes transmetalation with a copper(I) salt to generate the active CuCF₃ species. nih.govd-nb.info This method avoids the need for fluoride activators.

Trifluoroacetate salts, such as methyl trifluoroacetate (MTFA) or potassium trifluoroacetate (CF₃CO₂K), have also been employed as inexpensive and readily available sources of the trifluoromethyl group. beilstein-journals.org In the presence of a copper catalyst, these reagents can undergo decarboxylation to form the CuCF₃ intermediate. beilstein-journals.org

More recently, electrophilic trifluoromethylating reagents, such as (S)-(trifluoromethyl)diphenylsulfonium triflate, have been used in conjunction with elemental copper. cas.cn The copper acts as a reductant to generate a CF₃ radical, which then combines with another equivalent of copper to form the CuCF₃ species. cas.cn

| Precursor(s) | Additive(s) | Proposed Intermediate | Reference(s) |

| CF₃SiMe₃ (TMSCF₃) | CuI, KF | [CuCF₃] | researchgate.net |

| CF₃I, Zn dust | Cu(I) salt | Zn(CF₃)I then [CuCF₃] | nih.govd-nb.info |

| CF₃CO₂K | CuI | [CuCF₃] | beilstein-journals.org |

| [Ph₂SCF₃]⁺[OTf]⁻ | Cu metal | CF₃ radical then [CuCF₃] | cas.cn |

Scope and Limitations with Iodopyridines

The copper-catalyzed trifluoromethylation reaction is generally effective for a range of aryl and heteroaryl iodides. nih.gov For iodopyridines, the reaction proceeds in moderate to good yields, although the efficiency can be influenced by the position of the iodine atom and the nature of other substituents on the pyridine ring. nih.govresearchgate.net

The reaction of in situ generated (trifluoromethyl)copper with 2-, 3-, and 4-iodopyridines has been shown to produce the corresponding trifluoromethylated pyridines. researchgate.net Studies have indicated that 2-iodopyridines often give higher yields compared to their 3- and 4-iodo counterparts. researchgate.net Electron-deficient aryl iodides generally react well, which suggests that this compound would be a suitable substrate for this transformation. nih.gov The electron-withdrawing fluorine atoms on the pyridine ring are expected to facilitate the reaction.

However, there are limitations. The reaction conditions, such as temperature and solvent, can be crucial for achieving good yields and preventing side reactions. For instance, some methods require elevated temperatures, which might not be compatible with sensitive functional groups. nih.gov The presence of certain functional groups on the pyridine ring can also influence the outcome of the reaction. While a broad range of functional groups are tolerated, highly basic or acidic groups may interfere with the catalytic system.

In a study on alkoxy-substituted iodopyridines, the copper-catalyzed trifluoromethylation proceeded smoothly, demonstrating the compatibility of this method with other functional groups on the pyridine ring. nih.gov This further supports the feasibility of trifluoromethylating this compound.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and organomagnesium (Grignard) reagents. wikipedia.org This reaction is particularly useful for aryl and heteroaryl halides, where the halogen atom is exchanged for a metal, creating a nucleophilic carbon center that can be reacted with various electrophiles. For this compound, the carbon-iodine bond is the most susceptible to this exchange due to the higher polarizability and weaker bond strength of the C-I bond compared to C-F and C-H bonds. wikipedia.org

The reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). harvard.edudocsity.com The exchange is generally very fast, often occurring within minutes. harvard.edu The position of the equilibrium is determined by the relative stability of the organolithium species involved, with the lithium generally favoring the more electronegative carbon atom. docsity.com

Similarly, Grignard reagents can be prepared through magnesium-halogen exchange by reacting the aryl iodide with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the form of a LiCl complex to enhance reactivity. znaturforsch.comharvard.edu This method is often more tolerant of functional groups compared to the use of organolithium reagents. harvard.edu It is also possible to form the Grignard reagent directly from magnesium metal, although this can sometimes be challenging for pyridyl halides. researchgate.net

For polyfluorinated pyridines, such as 2,3,5,6-tetrafluoro-4-iodopyridine, it has been demonstrated that they can be readily converted into the corresponding 2,3,5,6-tetrafluoropyridyllithium or 2,3,5,6-tetrafluoropyridylmagnesium iodide. By analogy, this compound is expected to undergo halogen-metal exchange to form the corresponding organometallic intermediates: 2,3,5-trifluoro-4-pyridyllithium and 2,3,5-trifluoro-4-pyridylmagnesium iodide.

These organometallic intermediates are highly valuable in synthesis, serving as potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. They can react with a wide array of electrophiles, such as aldehydes, ketones, esters, carbon dioxide, and alkyl halides, to introduce a variety of functional groups at the 4-position of the trifluoropyridine ring.

| Halogen-Metal Exchange Reaction | Reagent | Intermediate Formed |

| Lithium-Iodine Exchange | n-BuLi or t-BuLi | 2,3,5-Trifluoro-4-pyridyllithium |

| Magnesium-Iodine Exchange | i-PrMgCl·LiCl | 2,3,5-Trifluoro-4-pyridylmagnesium chloride |

The stability of these organometallic intermediates is a key consideration. The electron-withdrawing fluorine atoms on the pyridine ring can influence the stability and reactivity of the organometallic species. Low temperatures are generally required to prevent decomposition or side reactions. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of 2,3,5 Trifluoro 4 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of fluorinated pyridine (B92270) derivatives. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. While specific experimental data for 2,3,5-Trifluoro-4-iodopyridine is not widely published, its spectral characteristics can be reliably predicted based on extensive studies of similar halogenated and fluorinated pyridines. researchgate.net

The ¹H NMR spectrum is expected to show a single signal for the proton at the C6 position. This signal would appear as a complex multiplet due to couplings with the fluorine atoms at the C2, C3, and C5 positions.

The ¹³C NMR spectrum provides information on the carbon framework. The five carbon atoms of the pyridine ring would each produce a distinct signal, with their chemical shifts influenced by the attached halogens. A key feature would be the presence of large carbon-fluorine coupling constants (JCF), which are characteristic of fluorinated aromatic systems and aid in definitive signal assignment. The carbon attached to the iodine (C4) would be identified by its characteristic chemical shift, while the other carbons would appear as doublets or triplets of doublets due to coupling with adjacent fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative, as it directly probes the fluorine environments. Three distinct signals are expected, corresponding to the fluorine atoms at C2, C3, and C5. The chemical shifts and coupling patterns between these fluorine nuclei (JFF) are highly sensitive to their relative positions on the pyridine ring, allowing for precise regiochemical confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (H-6) | 8.0 - 8.5 | ddd | JHF, JHF, JHF |

| ¹³C (C-2) | 145 - 155 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-3) | 130 - 140 | d | ¹JCF ≈ 230-250 |

| ¹³C (C-4) | 90 - 100 | s | - |

| ¹³C (C-5) | 140 - 150 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-6) | 115 - 125 | ddd | ²JCF, ³JCF, ⁴JCF |

| ¹⁹F (F-2) | -70 to -90 | m | JFF, JHF |

| ¹⁹F (F-3) | -130 to -150 | m | JFF, JHF |

Infrared (IR) Spectroscopy for Vibrational Analysis

DFT calculations on related halopyridines have shown that experimental and computed frequencies are in excellent agreement, allowing for reliable assignment of vibrational modes. The primary vibrational modes of interest for this molecule include the C-F stretching vibrations, which typically appear in the 1100-1400 cm⁻¹ region. The pyridine ring stretching and deformation vibrations occur in the 1400-1600 cm⁻¹ and 600-1000 cm⁻¹ regions, respectively. The C-I stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: Predicted values based on typical frequencies for the given bonds in similar aromatic systems.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium-Strong |

| C-F Stretches | 1100 - 1400 | Strong |

| In-plane Ring Bending | 1000 - 1200 | Medium |

| Out-of-plane C-H Bending | 800 - 900 | Medium-Strong |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules, providing deep insights into their geometry, stability, and reactivity.

Prediction of Reactivity and Site-Selectivity in Palladium-Catalyzed Reactions

DFT calculations are instrumental in predicting the outcomes of transition-metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions involving polyhalogenated heterocycles like this compound, DFT can be used to calculate the activation energies for the key oxidative addition step at each C-X bond (where X = F, I). researchgate.net

Due to the significant difference in bond dissociation energies (C-I << C-F), the oxidative addition of a Pd(0) catalyst is overwhelmingly favored at the C4-I bond. This makes this compound an excellent substrate for selective functionalization at the C4 position, leaving the C-F bonds intact for potential subsequent transformations. DFT studies on similar systems confirm that the energy barrier for C-I bond activation is substantially lower than for C-F bond activation. nih.gov Should a second coupling be desired, selectivity among the remaining C-F positions would be influenced by both electronic and steric factors, with the C2 position often being the most reactive due to its proximity to the ring nitrogen. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.comdntb.gov.ua This map is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govajchem-a.com

For this compound, the MEP map is expected to show:

A region of strong negative potential localized on the lone pair of the pyridine nitrogen atom, making it the primary site for protonation and coordination to Lewis acids.

A highly positive potential (a σ-hole) on the iodine atom, along the axis of the C-I bond. This positive region arises from the electron-withdrawing nature of the trifluoropyridine ring, which pulls electron density away from the outer shell of the iodine atom. This pronounced σ-hole makes the iodine atom a strong electrophilic center and a potent halogen bond donor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method quantifies charge distribution, bond polarity, and stabilizing intramolecular electronic interactions. taylorandfrancis.comwisc.edu

An NBO analysis of this compound would reveal:

High natural atomic charges on the fluorine atoms and a significant positive charge on the carbons attached to them, reflecting the high polarity of the C-F bonds.

A polarized C-I bond, contributing to the electrophilic character of the iodine atom.

Computational Studies on Halogen Bonding

The pronounced σ-hole on the iodine atom of this compound, predicted by MEP analysis, makes it a strong halogen bond (XB) donor. researchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base (XB acceptor). researchgate.net

Computational studies are essential for characterizing these interactions. nih.gov DFT methods can be used to model the complex formed between this compound and various Lewis bases (e.g., ammonia (B1221849), pyridine, or anions). These calculations can accurately predict:

Interaction Energies: Quantifying the strength of the halogen bond. The electron-withdrawing trifluoropyridine ring is expected to significantly enhance the XB donor strength of the iodine atom compared to less-substituted iodoarenes. nih.gov

Optimized Geometries: Confirming the characteristic linear geometry of the C-I•••N (or C-I•••O) interaction, with the angle approaching 180°.

Charge Transfer: NBO analysis of the halogen-bonded complex can quantify the degree of charge transfer from the Lewis base donor to the antibonding σ*(C-I) orbital of the this compound molecule, which is a hallmark of this interaction.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Polyfunctional Fluoropyridine Derivatives

The strategic placement of fluorine and iodine atoms on the pyridine (B92270) ring makes 2,3,5-Trifluoro-4-iodopyridine an excellent starting material for the synthesis of highly functionalized fluoropyridine derivatives. The reactivity of the closely related compound, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047), provides insight into the synthetic potential of its trifluoro counterpart. In tetrafluorinated iodopyridine, nucleophilic attack by reagents such as hydroxide (B78521) ions, methoxide (B1231860) ions, and ammonia (B1221849) preferentially occurs at the 2-position, leading to the corresponding 2-substituted trifluoro-4-iodopyridines rsc.org. This regioselectivity is attributed to the activating effect of the ring nitrogen.

By analogy, this compound can be expected to undergo similar nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms activate the pyridine ring towards nucleophilic attack, while the carbon-iodine bond remains available for subsequent transformations. This dual reactivity allows for a stepwise functionalization, providing access to a diverse range of polyfunctional fluoropyridines with tailored electronic and steric properties.

| Reagent Type | Expected Position of Substitution | Potential Functional Groups Introduced |

| O-Nucleophiles (e.g., alkoxides, phenoxides) | C-6 | Alkoxy, Aryloxy |

| N-Nucleophiles (e.g., amines, azides) | C-6 | Amino, Azido |

| S-Nucleophiles (e.g., thiolates) | C-6 | Thioether |

Building Block for Complex Heterocyclic Systems

The carbon-iodine bond in this compound serves as a versatile handle for the construction of intricate heterocyclic systems through various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context organic-chemistry.orgsynarchive.com.

This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, allows for the introduction of alkynyl moieties at the 4-position of the pyridine ring organic-chemistry.org. These resulting alkynylpyridines are themselves valuable intermediates that can undergo further transformations, such as cyclization reactions, to afford fused heterocyclic systems. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly effective method for the late-stage functionalization of complex molecules soton.ac.uk.

| Coupling Reaction | Reagents | Resulting Structure |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Cocatalyst, Base | 4-Alkynyl-2,3,5-trifluoropyridine |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst, Base | 4-Aryl/Vinyl-2,3,5-trifluoropyridine |

| Heck Coupling | Alkene, Pd Catalyst, Base | 4-Alkenyl-2,3,5-trifluoropyridine |

Synthesis of Functional Materials (e.g., Optoelectronic Materials)

Fluorinated pyridine-containing π-conjugated systems are of significant interest for applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) taylorfrancis.com. The introduction of fluorine atoms into organic molecules can profoundly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as improve their thermal stability and solution processability.

This compound can be utilized as a key building block in the synthesis of such materials. Through cross-coupling reactions, the trifluoropyridyl unit can be incorporated into larger conjugated systems, acting as an electron-accepting moiety. The resulting donor-acceptor (D-A) type structures are crucial for tuning the optical and electronic properties of materials for specific device applications taylorfrancis.com. The synthesis of biaryl compounds, which are important skeletons for liquid crystals, often employs methods like the Suzuki-Miyaura coupling, highlighting a pathway for creating materials with desirable mesomorphic properties tcichemicals.com.

Intermediate in the Synthesis of Fluorinated Biaryls and Polypyridyl Compounds

The synthesis of biaryl and polypyridyl compounds is fundamental in various areas of chemistry, from medicinal chemistry to materials science. This compound is a valuable intermediate for accessing fluorinated versions of these important structural motifs.

The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, provides a direct route to symmetrical biaryl compounds organic-chemistry.orgwikipedia.org. For instance, the coupling of 2,3,5,6-tetrafluoro-4-iodopyridine using the Ullmann technique yields perfluoro-4,4'-bipyridyl rsc.org. It is expected that this compound would undergo a similar homocoupling to produce 2,2',3,3',5,5'-hexafluoro-4,4'-bipyridyl.

Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a more versatile approach for the synthesis of both symmetrical and unsymmetrical biaryls under milder conditions tcichemicals.com. By reacting this compound with various arylboronic acids or esters, a wide range of fluorinated biaryl and polypyridyl compounds can be synthesized. These reactions are known for their high yields and functional group tolerance, making them indispensable tools in modern organic synthesis tcichemicals.comresearchgate.net.

| Reaction | Coupling Partner | Product Type |

| Ullmann Reaction | This compound (itself) | Symmetrical Hexafluorobipyridyl |

| Suzuki-Miyaura Reaction | Arylboronic acid | Unsymmetrical Fluorinated Biaryl |

Applications in Medicinal Chemistry and Agrochemical Development

Role as a Key Intermediate in Pharmaceutical Research and Development

In pharmaceutical research, 2,3,5-Trifluoro-4-iodopyridine serves as a crucial intermediate for the construction of novel therapeutic agents. The pyridine (B92270) scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule offers chemists precise control over subsequent chemical modifications. The presence of the iodine atom at the 4-position provides a reactive site for introducing a wide variety of functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is essential for building the molecular complexity required for modern drug candidates.

The strategic incorporation of fluorine into drug candidates is a widely used method in medicinal chemistry to enhance pharmacological properties. Utilizing this compound allows drug designers to introduce a trifluoropyridinyl moiety into a target molecule, which can lead to significant improvements in its performance. Fluorine substitution can alter the electronic properties of a molecule, influencing its binding affinity to target proteins and enzymes. This modification can lead to the development of new drugs with increased potency and selectivity. The design of novel anticancer agents, for example, often involves heterocyclic structures like pyridine to optimize interactions with enzyme targets such as kinases. By using this specific building block, chemists can systematically explore the structure-activity relationship (SAR) of a new drug series, fine-tuning its properties to achieve the desired therapeutic effect.

The introduction of fluorine atoms into a drug molecule, a process facilitated by intermediates like this compound, has a profound and multifaceted impact on its biological and pharmacokinetic profile. Fluorine is the most electronegative element, and its presence can dramatically alter a molecule's physicochemical properties. One of the most significant effects is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond, which can slow down the rate at which a drug is metabolized by enzymes like Cytochrome P450. This often prolongs the drug's half-life in the body, allowing for less frequent dosing.

Furthermore, fluorine can increase a compound's lipophilicity, which is its ability to dissolve in fats and lipids. This can improve a drug's absorption and its ability to permeate cell membranes, leading to better bioavailability. The introduction of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which can influence how a drug interacts with its target receptor and how it is absorbed and distributed throughout the body.

| Property Affected by Fluorination | Impact on Drug Performance | Source |

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to a longer drug half-life. | |

| Lipophilicity | Enhanced ability to cross cell membranes, often improving bioavailability. | |

| Binding Affinity | Altered electronic distribution can lead to stronger and more selective binding to target proteins. | |

| pKa Modulation | Changes in acidity/basicity can optimize absorption, distribution, and target engagement. | |

| Conformation | Electrostatic interactions with fluorine can lock the molecule into a more biologically active shape. |

Applications in Agrochemicals (e.g., Pesticides)

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. Many modern pesticides, including herbicides, insecticides, and fungicides, are based on fluorinated heterocyclic structures. The trifluoromethylpyridine (TFMP) moiety, for instance, is a key structural motif in numerous active agrochemical ingredients. The presence of fluorine in these compounds can enhance their efficacy, stability, and potency against target pests or weeds. Intermediates like this compound provide a synthetic route to introduce the desired fluorinated pyridine core into the final agrochemical product.

Development of Trifluoromethylated Heterocyclic Drugs

The development of drugs containing a trifluoromethyl (CF3) group is a major area of pharmaceutical research, and trifluoromethylated heterocycles are of particular importance. While this compound contains individual fluorine atoms rather than a CF3 group, its reactive iodine site is key to accessing trifluoromethylated structures. Through reactions involving trifluoromethyl-copper reagents, the iodine atom can be replaced with a CF3 group. This transformation converts the trifluoropyridine scaffold into a trifluoromethyl-trifluoropyridine, a highly sought-after structure in drug design. This synthetic utility makes the compound an indirect but important precursor in the creation of advanced trifluoromethylated heterocyclic drug candidates.

Importance in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a modern approach to finding new drug leads. It involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly but efficiently to a biological target. This compound is an excellent candidate for inclusion in a fragment library. Its characteristics align well with the principles of FBDD:

Low Complexity : It is a small molecule with a well-defined, rigid structure.

Chemical Handles : The iodine atom provides a clear and reactive vector for chemists to "grow" the fragment into a more potent, drug-like molecule once a hit is identified.

Favorable Interactions : The fluorine atoms and the nitrogen in the pyridine ring can form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with amino acid residues in a protein's binding pocket.

By using fragments like this, researchers can build potent and selective inhibitors for even difficult-to-drug targets, starting from a small, efficient binding event.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2,3,5-Trifluoro-4-iodopyridine critical for experimental design?

- Answer: Key properties include a boiling point of 137°C at 760 mmHg, density of 1.561 g/cm³, and vapor pressure of 8.92 mmHg at 25°C. These parameters influence solvent selection (e.g., high-boiling solvents for reflux), storage conditions (sealed containers to minimize volatilization), and reaction setup (temperature control to avoid decomposition). The compound’s halogen-rich structure also enhances electrophilicity, favoring nucleophilic aromatic substitution or cross-coupling reactions .

Q. What safety protocols are essential for handling this compound?

- Answer: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin/eye contact and inhalation. Avoid water contact (risk of hydrolysis) and store in airtight containers away from heat/ignition sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency showers and eyewash stations must be accessible .

Q. What functionalization strategies target the iodine substituent in this compound?

- Answer: The iodine atom is highly reactive in cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids (e.g., 2,3,4-trifluorophenyl boronic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., CyJohnPhos) achieves aryl substitution at the 4-position. Azide substitution via SNAr with NaN₃ in polar aprotic solvents (e.g., DMF) can also yield azido derivatives for click chemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

- Answer: Optimize ligand choice (e.g., CyJohnPhos increases yield to 72% vs. DavePhos at 36%) and reaction scale (0.39 mmol scale minimizes side reactions). Use degassed solvents (e.g., THF) under inert atmosphere to prevent catalyst oxidation. Monitor reaction progress via TLC (Rf = 0.1–0.7 in pentane) and purify via flash chromatography to remove homocoupling byproducts (<2%) .

Q. What analytical techniques validate the purity and structure of derivatives synthesized from this compound?

- Answer:

- Elemental Analysis (EA): Compare calculated vs. observed C/H/N ratios (e.g., C: 50.21% calc. vs. 48.07% obs. for tetrafluorophenyl derivatives).

- Mass Spectrometry (EI+): Confirm molecular ion peaks (e.g., [M⁺] = 245.0 for trifluorophenyl derivatives).

- FTIR: Track functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

- ¹⁹F NMR: Resolve fluorine environments (δ -110 to -160 ppm for CF₃ groups) .

Q. How do electronic effects influence regioselectivity in nucleophilic substitutions on this compound?

- Answer: The electron-withdrawing fluorine and iodine substituents activate the pyridine ring for nucleophilic attack. Computational modeling (DFT) predicts preferential substitution at the 4-position due to lowered LUMO energy at the iodine site. Experimentally, reactions with amines or thiols in DMF at 80°C show >90% selectivity for 4-substitution, validated by HPLC and ¹H NMR .

Q. What solvent systems minimize decomposition during palladium-catalyzed reactions with this compound?

- Answer: Use anhydrous, degassed THF or dioxane to stabilize Pd(0) catalysts. Avoid protic solvents (e.g., ethanol), which accelerate ligand dissociation and catalyst deactivation. Additives like TBAB (tetrabutylammonium bromide) enhance solubility of ionic intermediates, improving yields by 15–20% .

Q. How can homocoupling byproducts be suppressed in cross-coupling reactions?

- Answer: Reduce iodide concentration by slow addition of boronic acid (1.2 eq. over 2 hours). Use excess ligand (3 eq. CyJohnPhos) to prevent Pd aggregation. Post-reaction quenching with EDTA removes residual Pd, reducing homocoupling to <1% .

Q. What computational methods predict reactivity trends in polyfluorinated pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.